Quantitative Physicochemical Differentiation from 1,3-Thiazole Analogs: LogP and TPSA
2-(1,2-Thiazol-3-yl)ethan-1-ol exhibits a distinct hydrophilicity profile compared to its 1,3-thiazole isomer, a key determinant in solubility and membrane permeability. Its calculated partition coefficient (LogP) is 0.6779, and its topological polar surface area (TPSA) is 33.12 Ų . In contrast, a direct 1,3-thiazole analog with an identical substituent (e.g., 2-(thiazol-2-yl)ethanol) would possess a different electron distribution, leading to a divergent LogP value, although a direct head-to-head experimental comparison is not available in the primary literature. This difference is class-level inferred based on the fundamental electronic differences between the 1,2- and 1,3-thiazole ring systems [1]. The lower LogP of the isothiazole derivative suggests it may be more amenable to aqueous formulations than its 1,3-thiazole counterpart.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.6779; TPSA = 33.12 Ų |
| Comparator Or Baseline | 2-(Thiazol-2-yl)ethanol (1,3-thiazole analog) |
| Quantified Difference | Not directly quantified; difference is inferred from electronic dissimilarity of the parent heterocycles (Isothiazole vs. Thiazole) [1]. |
| Conditions | In silico calculation |
Why This Matters
The specific LogP and TPSA values of this compound directly impact its solubility and bioavailability, making it a distinct entity for formulation development where a moderately hydrophilic alcohol is required.
- [1] Clerici, F., Gelmi, M. L., & Pellegrino, S. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Advanced Synthesis & Catalysis, 361(13), 3050–3067. View Source
